![molecular formula C14H13F3N2OS B2991161 2-(isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 685107-82-8](/img/structure/B2991161.png)
2-(isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
The compound is a pyrimidinone derivative with an isopropylsulfanyl group, a phenyl group, and a trifluoromethyl group . The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of similar compounds . An efficient trifluoromethylation of 2-isocyanobiaryls was developed through constant current electrolysis, employing sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrimidinone core with the isopropylsulfanyl, phenyl, and trifluoromethyl groups attached at the 2, 3, and 6 positions, respectively .Chemical Reactions Analysis
Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . The trifluoromethyl group can be incorporated into organic motifs via transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of compounds .Scientific Research Applications
Photoredox Catalysis
This compound can participate in photoredox catalysis processes, which are crucial in organic synthesis . The trifluoromethyl group enhances the compound’s ability to undergo electron transfer reactions under visible light without the need for a photoredox catalyst. This application is significant in synthesizing various organosulfur compounds, which have broad uses in pharmaceuticals and materials science.
Redox Potential Studies
The redox potentials of trifluoromethyl-containing compounds like this one are essential for understanding trifluoromethylation reactions . These reactions are pivotal in drug development, agrochemicals, and functional materials. By studying the redox potentials, researchers can gain insights into the mechanistic aspects of these reactions, which is valuable for designing new compounds with desired properties.
Chalcogenation Reactions
Chalcogenation: , particularly sulfenylation and selenylation , of pyrimidinone derivatives, is another application area . The compound can be used to introduce sulfur or selenium atoms into organic molecules, creating derivatives with potential biological activities, such as enzyme inhibition or receptor antagonism.
Therapeutic Potential
Compounds with a pyrimidinone core, including derivatives of our compound of interest, have shown therapeutic potential . They are present in drugs and have been studied for new therapies. The pyrimidinone moiety is especially relevant in the development of treatments for various diseases, including cancer and arthritis.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-2-propan-2-ylsulfanyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2OS/c1-9(2)21-13-18-11(14(15,16)17)8-12(20)19(13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAMWBXEJRUGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone |
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